molecular formula C16H17N7O B2906614 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 2034506-72-2

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2906614
CAS No.: 2034506-72-2
M. Wt: 323.36
InChI Key: JGCOCECZGJHGEQ-UHFFFAOYSA-N
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Description

The compound "(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone" is a heterocyclic small molecule featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core with a 3-methyl substituent. The 8-position of the triazolo-pyrazine is linked to a piperazine ring, which is further functionalized with a pyridin-2-yl methanone group. This structure combines a rigid bicyclic core with a flexible piperazine-pyridyl side chain, a design often employed to optimize binding affinity, selectivity, and pharmacokinetic properties in drug discovery .

Synthetic routes for analogous triazolo-pyrazine derivatives often involve cyclization reactions of precursor hydrazines or reductive amination for piperazine coupling, as seen in related pyrido-pyrimidinone syntheses .

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-12-19-20-15-14(18-6-7-23(12)15)21-8-10-22(11-9-21)16(24)13-4-2-3-5-17-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOCECZGJHGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is to start with a suitable pyrazine derivative, which undergoes cyclization reactions to form the triazolo ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

  • Medicinal Chemistry: : It has shown promise as a kinase inhibitor, which could be useful in cancer treatment.

  • Biology: : Its interactions with biological targets can provide insights into cellular processes.

  • Industry: : It may be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of a kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Triazolo-Pyrazines vs. Triazolo-Pyrimidines

The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core differs from triazolo-pyrimidine scaffolds (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines in ). The pyrazine ring (6-membered, two nitrogen atoms) may confer distinct electronic and steric properties compared to pyrimidine (5-membered, two nitrogen atoms), influencing solubility, metabolic stability, and target engagement .

Pyrido-Pyrimidinones

Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () share the piperazine-pyridyl motif but replace the triazolo-pyrazine core with a pyrido-pyrimidinone.

Substituent Analysis

Position 3 Substituents

The 3-methyl group on the triazolo-pyrazine core is a key differentiator. In -substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones with alkyl or aryl groups demonstrate varied biological activities, suggesting that the methyl group in the target compound balances steric bulk and metabolic resistance .

Piperazine-Pyridyl Side Chain

The piperazine-pyridyl moiety is structurally analogous to derivatives in and . For example, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with similar side chains show enhanced solubility due to the basic piperazine nitrogen, a feature likely shared by the target compound .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable in the evidence, structural analogs provide insights:

  • Triazolo-pyrazinones (): Substituents at positions 3 and 7/8 modulate receptor binding (e.g., serotonin or dopamine receptors). The 3-methyl group may reduce off-target interactions compared to bulkier substituents .
  • Pyrazolo-pyrimidines (): Isomerization-prone derivatives (e.g., compounds 6–9) exhibit reduced stability, whereas the rigid triazolo-pyrazine core in the target compound may improve synthetic reproducibility .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 3-Methyl, 8-piperazine-pyridyl Rigid core, potential CNS activity
Triazolo-pyrazinones [1,2,4]Triazolo[4,3-a]pyrazin-8-one 3-Alkyl/aryl, 7-substituted Tunable receptor affinity
Pyrazolo-triazolo-pyrimidines Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Variable aryl/alkyl Isomerization-sensitive
Pyrido-pyrimidinones Pyrido[3,4-d]pyrimidin-4(3H)-one 8-Piperazine-pyridyl Enhanced solubility

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis () aligns with modular approaches for triazolo-heterocycles, enabling rapid diversification of substituents .
  • Substituent Impact : The 3-methyl group may mitigate metabolic oxidation compared to larger substituents, while the piperazine-pyridyl chain enhances water solubility .
  • Stability Advantages : Unlike isomerization-prone pyrazolo-pyrimidines (), the triazolo-pyrazine core offers conformational rigidity, favoring consistent bioactivity .

Biological Activity

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a derivative of the triazolo[4,3-a]pyrazine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C11H16N6C_{11}H_{16}N_{6}, and its IUPAC name is this compound. The structure features a piperazine ring linked to a triazolo-pyrazine moiety and a pyridine group.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. For example, derivatives of triazolo[4,3-a]pyrazine have been evaluated against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound showed promising anti-tumor activity with IC50 values indicating effective inhibition:

Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that the compound may act as a potent c-Met kinase inhibitor at nanomolar concentrations (IC50 = 48 nM) .

Antibacterial Activity

The antibacterial potential of triazolo[4,3-a]pyrazine derivatives has also been explored. In vitro studies indicated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, one derivative exhibited MICs comparable to first-line antibiotics:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

This suggests that the compound could be a candidate for further development in antibiotic therapies .

Other Biological Activities

Beyond anticancer and antibacterial effects, triazolo[4,3-a]pyrazine derivatives have shown potential in various other biological activities including:

  • Antidiabetic Effects : Some derivatives have been linked to improved glucose metabolism.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways has been observed in certain studies.
  • Antifungal Activity : Effective against several fungal strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Kinase Inhibition : The compound's ability to inhibit c-Met kinase suggests a role in disrupting signaling pathways critical for cancer cell proliferation.
  • Membrane Interaction : The lipophilic nature of the piperazine and pyridine moieties may enhance cell membrane permeability, facilitating intracellular action.
  • DNA Interaction : Some studies propose that interactions with DNA gyrase contribute to antibacterial effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine and triazolo-pyrazine scaffolds can significantly impact biological activity:

  • Substituents on Piperazine : Electron-donating groups enhance activity against cancer cells.
  • Triazole Modifications : Variations in the methyl group position affect potency against bacteria.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A derivative with structural similarities was tested in clinical trials for lung cancer treatment showing promising results in tumor reduction.
  • Antibacterial Trials : In vivo studies demonstrated effective bacterial clearance using triazolo[4,3-a]pyrazine derivatives in animal models.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyrazine core. Key steps include:

  • Condensation reactions : Reacting 8-amino-triazolo-pyrazine derivatives with piperazine intermediates under anhydrous conditions (e.g., anhydrous dioxane or DMFA) .
  • Benzylation or functionalization : Introducing substituents via nucleophilic substitution (e.g., benzyl chloride) under reflux (24–48 hours) .
  • Purification : Column chromatography or recrystallization (e.g., from nitromethane or DMFA/i-propanol mixtures) .

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity ControlReference
Core formationCarbonyldiimidazole, DMFA, 100°C, 24 h50–70TLC monitoring
Piperazine couplingAnhydrous dioxane, reflux, 48 h56NMR, recrystallization
FunctionalizationBenzyl chloride, triethylamine, reflux60–75Column chromatography

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

  • 1H NMR : Key peaks include piperazine protons (δ 2.84–3.11 ppm as triplets) and aromatic protons (δ 7.96 ppm as doublets) .
  • X-ray crystallography : Resolves spatial arrangement of the triazolo-pyrazine core and piperazine linkage (e.g., recrystallization from methanol for single crystals) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).

Advanced Research Questions

Q. What strategies optimize synthesis when encountering low yields or byproducts?

Methodological Answer:

  • Solvent selection : Anhydrous solvents (dioxane, DMFA) minimize hydrolysis side reactions .
  • Catalyst optimization : Use Pd/C or CuI for coupling steps to enhance efficiency .
  • Reaction monitoring : Extended reflux times (up to 48 hours) and TLC to track intermediate consumption .
  • Byproduct mitigation : Gradient column chromatography (silica gel, ethyl acetate/hexane) separates undesired isomers .

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Use consistent receptor subtypes (e.g., adenosine A1 vs. A2A) and cell lines .
  • Control experiments : Include reference antagonists (e.g., theophylline for adenosine receptors) to validate binding assays .
  • Data replication : Repeat studies under identical conditions (temperature, pH, solvent) to isolate variables .

Q. What methodological considerations are critical for in vitro binding assays targeting adenosine receptors?

Methodological Answer:

  • Receptor preparation : Isolate membranes from transfected HEK293 cells expressing human A1/A2A receptors .
  • Radioligand choice : Use [3H]DPCPX (A1) or [3H]ZM241385 (A2A) with non-specific binding controls (1 μM theophylline) .
  • Data analysis : Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots for competitive antagonism .

Q. Table 2: Example Binding Affinity Data

Receptor SubtypeAssay TypeIC50 (nM)Reference
Adenosine A1Radioligand12 ± 2
Adenosine A2AcAMP inhibition8 ± 1

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